(3S)-5-Ethenylidenenonan-3-OL
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Overview
Description
(3S)-5-Ethenylidenenonan-3-OL is an organic compound characterized by its unique structure, which includes an ethenylidene group attached to a nonan-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Ethenylidenenonan-3-OL typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the selective formation of the (3S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-Ethenylidenenonan-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(3S)-5-Ethenylidenenonan-3-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral intermediate in the production of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-5-Ethenylidenenonan-3-OL involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-5-Ethenylidenenonan-3-OL: The enantiomer of (3S)-5-Ethenylidenenonan-3-OL, which may have different biological activities and properties.
5-Ethenylidenenonan-2-OL: A similar compound with a different hydroxyl group position, leading to distinct chemical and physical properties.
5-Ethenylidenenonan-4-OL: Another related compound with variations in the hydroxyl group position.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
821782-46-1 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
InChI |
InChI=1S/C11H20O/c1-4-7-8-10(5-2)9-11(12)6-3/h11-12H,2,4,6-9H2,1,3H3/t11-/m0/s1 |
InChI Key |
VJJPACKXICIGMA-NSHDSACASA-N |
Isomeric SMILES |
CCCCC(=C=C)C[C@H](CC)O |
Canonical SMILES |
CCCCC(=C=C)CC(CC)O |
Origin of Product |
United States |
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